2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-ACETAMIDOPROP-2-ENAMIDO]BUTANOIC ACID
Overview
Description
2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid is a complex organic compound featuring a benzodioxole ring, an acetamido group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOH in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The acetamido group may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
2-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidoprop-2-enamido]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-3-11(16(21)22)18-15(20)12(17-9(2)19)6-10-4-5-13-14(7-10)24-8-23-13/h4-7,11H,3,8H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZVRQITTAVVOD-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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